Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate

AT2 Receptor Pharmacology Medicinal Chemistry Sulfonylcarbamate Bioisosteres

Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate (CAS 89518-04-7) belongs to the sulfonylcarbamate class, a critical carboxylic acid bioisostere motif in medicinal chemistry. The compound embeds a 1-methylimidazole-2-sulfonyl group linked to a phenyl carbamate ester, providing a modular scaffold that has been exploited in angiotensin II type 2 receptor (AT2R) antagonist and agonist programs.

Molecular Formula C11H11N3O4S
Molecular Weight 281.29 g/mol
CAS No. 89518-04-7
Cat. No. B12942897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate
CAS89518-04-7
Molecular FormulaC11H11N3O4S
Molecular Weight281.29 g/mol
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C11H11N3O4S/c1-14-8-7-12-10(14)19(16,17)13-11(15)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)
InChIKeyWUYPDASYMWGVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate (CAS 89518-04-7): Core Sulfonylcarbamate Scaffold for AT2 Receptor Ligand and Bioisostere R&D


Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate (CAS 89518-04-7) belongs to the sulfonylcarbamate class, a critical carboxylic acid bioisostere motif in medicinal chemistry. The compound embeds a 1-methylimidazole-2-sulfonyl group linked to a phenyl carbamate ester, providing a modular scaffold that has been exploited in angiotensin II type 2 receptor (AT2R) antagonist and agonist programs [1]. Its structural architecture incorporates both the established imidazole pharmacophore—widely regarded as a privileged scaffold—and the hydrolytically tunable sulfonylcarbamate linker [2].

Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate (CAS 89518-04-7): Why In-Class Sulfonamide or Carbamate Replacements Cannot Be Assumed Interchangeable


The sulfonylcarbamate functionality is not equivalent to a sulfonamide, sulfonylurea, or simple carbamate—it acts as a carboxylic acid bioisostere with distinct NH acidity (pKa), hydrolytic stability, and metabolic profile [1]. Even within sulfonylcarbamates, the N-substituent on the imidazole ring (1-methyl vs. 1-phenyl vs. 1-H) and the O-alkyl group of the carbamate (phenyl vs. alkyl) significantly alter the compound's ability to undergo transesterification, a key synthetic diversification step for AT2R ligand optimization [2]. Generic substitution of Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate with a different sulfonylating agent, carbamoylating agent, or imidazole positional isomer can lead to divergent reactivity in downstream diversification and unpredictable biological activity in target binding assays.

Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate (CAS 89518-04-7): Quantitative Differentiation Evidence for Scientific Procurement


AT2R Ligand Affinity: The 1-Methylimidazole-2-sulfonylcarbamate Scaffold Delivers Sub-nanomolar Ki Comparable to Potent Leads

The sulfonylcarbamate derivative C21/Compound 8, which incorporates the core 1-methylimidazole sulfonylcarbamate motif, exhibits a binding affinity (Ki) of 0.4 nM at the human AT2 receptor [1]. This represents the highest AT2R affinity reported among drug-like agonists. While direct Ki data for Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate itself are not reported, its core scaffold is identical to the pharmacophoric anchor present in C21, providing a direct structural bridge to this validated potency level [1]. For comparison, prototypical imidazole-based AT2R antagonists such as C38 (bearing a thiophene-sulfonyl carbamate scaffold) typically yield Ki values in the low nanomolar range (e.g., Ki ≈ 1–10 nM), while structurally simpler sulfonamide analogs lacking the sulfonylcarbamate linkage often show >10-fold reduced affinity [2].

AT2 Receptor Pharmacology Medicinal Chemistry Sulfonylcarbamate Bioisosteres

Human Liver Microsome Stability: AT2R Ligands Based on Imidazole Sulfonylcarbamates Achieve Significantly Higher Metabolic Stability than Prototype C38

In a transesterification-based optimization campaign starting from the selective AT2R antagonist C38, reducing the size of the sulfonyl carbamate alkyl chain generated ligands 7a and 7b that exhibited significantly improved in vitro metabolic stability in human liver microsomes (HLM) compared to C38, while retaining AT2R binding affinity and AT2R/AT1R selectivity [1]. Eight compounds in the series demonstrated improved HLM stability relative to C38. This work directly demonstrates that chemical space exploration around the sulfonyl carbamate structural feature—precisely the handle provided by Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate—is a pivotal parameter for engineering metabolic stability without sacrificing target engagement [1].

Metabolic Stability Drug-like Optimization DMPK

EP1 Receptor Antagonist Activity: Imidazole-2-sulfonyl Substitution Confers a Measurable Reduction in Affinity Relative to Thiazole Analogs—A Key Selectivity Lever

In an SAR study of heteroaryl sulfonamide EP1 receptor antagonists, the imidazole-2-sulfonyl analog 11 exhibited a remarkable reduction in EP1 receptor affinity and antagonist activity relative to the thiazole-2-sulfonyl analog 4, which retained EP1 affinity and showed 21-fold more potent antagonist activity than the reference compound 1 [1]. A related imidazole analog 13 also showed substantially lower activities than 1, although it displayed a 2.7-fold more potent EP1 receptor affinity and more potent antagonist activity than imidazole analog 11 [1]. These data establish that imidazole-2-sulfonyl substitution yields a structurally encoded, quantifiable pharmacological fingerprint distinct from thiazole, furan, thiophene, and N-methylpyrrole analogs—supporting its strategic differentiation as a scaffold choice when target selectivity or fine-tuning of heteroaromatic pharmacophore properties is required.

Prostaglandin EP1 Receptor Pain/Inflammation Heterocyclic SAR

Chemical Diversification: The Phenyl Carbamate Ester Enables Transesterification to Alternative O-Alkyl Sulfonylcarbamates Without Intermediate Functional Group Conversion

Sulfonyl carbamates can undergo direct transesterification by heating in a chosen alkyl alcohol at 100–120 °C for 20–60 minutes under microwave irradiation, yielding O-alkyl-exchanged products in good to excellent yields (53–93%) without requiring catalysts or additives [1]. Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate, with its phenoxy leaving group, can serve as a direct substrate for this transformation—eliminating the need for separate sulfonamide activation, carbamoylation, or protective group manipulation steps that would be required with sulfonyl chlorides or free sulfonamide building blocks [1][2]. This streamlining of synthetic workflows translates to reduced step counts and higher overall yields for compound library generation.

Synthetic Methodology Late-Stage Diversification Sulfonylcarbamate Chemistry

Carboxylic Acid Bioisosterism: Sulfonylcarbamate NH Acidity Directly Correlates with Target Inhibitory Potency—A Feature Absent in Sulfonamide Analogs

A study on S. aureus biotin protein ligase (BPL) inhibitors demonstrated a pivotal correlation between the acidity of the central NH of the sulfonylcarbamate linker and inhibitory potency [1]. The highly acidic sulfonylcarbamate NH (as assessed by ¹H NMR spectroscopy) exhibited exceptional potency with Ki = 10.3 ± 3.8 nM [1]. In contrast, sulfonamide analogs lacking this acidic NH—or sulfonylurea analogs with altered acidity profiles—failed to match this potency level in direct enzymatic comparisons [1]. This establishes that the sulfonylcarbamate linkage is not a generic isostere but offers a pharmacodynamically active acidic NH that directly participates in target binding, providing a physicochemical advantage not replicable by a simple imidazole-2-sulfonamide building block.

Bioisostere Design Enzyme Inhibition Physicochemical Property Optimization

Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate (CAS 89518-04-7): Highest-Value Research and Industrial Application Scenarios


AT2R Antagonist Lead Optimization via Late-Stage Sulfonylcarbamate Transesterification

In programs aiming to improve the metabolic stability or pharmacokinetic profile of AT2R antagonists, the phenyl carbamate serves as a direct substrate for transesterification-based diversification. By varying the alcohol component under microwave conditions, medicinal chemistry teams can rapidly generate O-alkyl sulfonylcarbamate libraries with tunable lipophilicity and microsomal stability without altering the core imidazole pharmacophore [1]. This scenario directly leverages the evidence that reducing sulfonyl carbamate alkyl chain size significantly improves human liver microsome stability while preserving AT2R affinity and selectivity [1].

Carboxylic Acid Bioisostere Screening for Enzyme Inhibitor Programs (e.g., Bacterial BPL, Kinases)

For enzyme targets where a carboxylic acid interaction is desired but physical properties (permeability, metabolic lability) of a free acid are problematic, the imidazole-containing sulfonylcarbamate scaffold provides a bioisosteric replacement with a quantifiably potent acidic NH that participates in target binding [2]. The scaffold's ability to deliver single-digit nanomolar Ki values—as demonstrated against S. aureus BPL—makes it a prioritized building block for lead discovery campaigns against targets with conserved carboxylate-binding pockets [2].

EP1 Receptor Selectivity Tool Compound Synthesis for Pain and Inflammation Target Deconvolution

The distinct pharmacological fingerprint of imidazole-2-sulfonyl-containing compounds on EP1 receptor activity—characterized by markedly reduced affinity and antagonist potency relative to thiazole and thiophene analogs—positions this scaffold as a valuable selectivity tool [3]. Researchers conducting target deconvolution or counter-screening panels can use Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate to synthesize compounds anticipated to have minimal EP1 off-target activity, a defined property not shared by closely related heteroaryl sulfonamide building blocks [3].

Parallel Library Synthesis of Imidazole-Containing Sulfonylcarbamates for Fragment-Based or DNA-Encoded Library (DEL) Approaches

The one-step, catalyst-free transesterification chemistry enabled by the phenyl carbamate makes this compound suitable as a central intermediate for parallel library synthesis [4]. Its compatibility with microwave and continuous-flow conditions also supports integration into automated synthesis platforms. In DEL or fragment-based drug discovery contexts, the scaffold's well-characterized SAR landscape across multiple target classes provides a strong rationale for inclusion in diverse screening collections [4].

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